molecular formula C21H24FN3O7S B1512241 モキシフロキサシンN-スルファート CAS No. 234080-64-9

モキシフロキサシンN-スルファート

カタログ番号: B1512241
CAS番号: 234080-64-9
分子量: 481.5 g/mol
InChIキー: NOSMZVFHCRCXNK-MEDUHNTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モキシフロキサシン N-スルフェート (ナトリウム塩) は、フルオロキノロン系抗生物質であるモキシフロキサシン の代謝産物です。 モキシフロキサシンは、呼吸器感染症、副鼻腔炎、肺炎など、さまざまな細菌感染症の治療に広く使用されています N-スルフェート誘導体は、モキシフロキサシンの硫酸化によって形成され、その溶解性と生物学的利用能が向上します .

製法

合成経路と反応条件

モキシフロキサシン N-スルフェート (ナトリウム塩) の調製は、モキシフロキサシンの硫酸化を含みます。このプロセスは通常、次の手順を含みます。

工業生産方法

モキシフロキサシン N-スルフェート (ナトリウム塩) の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

科学的研究の応用

Pharmacokinetics and Metabolism

Moxifloxacin undergoes extensive metabolism in the liver, primarily through sulfation to form moxifloxacin N-sulfate. A study developed a sensitive LC/MS/MS method to quantify moxifloxacin N-sulfate levels in rat plasma, demonstrating its pharmacokinetic profile post-administration of moxifloxacin. The method showed a linear calibration curve and acceptable precision and accuracy, indicating reliable quantification for further studies on its pharmacokinetics in various models .

Antimicrobial Activity

Moxifloxacin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been documented in treating skin and skin structure infections (SSSIs), where it has shown comparable efficacy to traditional treatments like cephalexin and β-lactam/β-lactamase inhibitors. Notably, moxifloxacin's activity extends to difficult-to-treat pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Moxifloxacin

PathogenActivity LevelReference
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeEffective
Methicillin-resistant S. aureusVariable; high concentrations needed

Clinical Applications

Moxifloxacin is clinically approved for various infections, including:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute bacterial sinusitis.
  • Skin Infections : Used in treating complicated SSSIs.
  • Intra-abdominal Infections : Demonstrated efficacy in complicated cases.

The drug’s ability to penetrate well into tissues makes it a suitable option for treating infections that are not easily accessible by other antibiotics .

Toxicological Studies

Research has indicated that moxifloxacin can induce hepatotoxicity and nephrotoxicity in animal models. A study observed significant increases in plasma biomarkers of liver damage (e.g., ALT, AST) following administration of moxifloxacin in rats. The findings suggest that while moxifloxacin N-sulfate has therapeutic benefits, monitoring for potential adverse effects is crucial .

Table 2: Toxicological Effects of Moxifloxacin

ParameterControl GroupMoxifloxacin Group
ALT (U/L)BaselineIncreased significantly
AST (U/L)BaselineIncreased significantly
Plasma Urea (mg/dL)BaselineElevated
Hepatic Redox StatusNormalAltered

生化学分析

Biochemical Properties

Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .

Cellular Effects

Moxifloxacin N-sulfate, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .

Molecular Mechanism

The molecular mechanism of Moxifloxacin N-sulfate primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of Moxifloxacin N-sulfate .

Temporal Effects in Laboratory Settings

Moxifloxacin N-sulfate is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of Moxifloxacin N-sulfate is recovered in faeces .

Dosage Effects in Animal Models

Moxifloxacin, from which Moxifloxacin N-sulfate is derived, has been shown to be effective in treating various infections in animal models .

Metabolic Pathways

Moxifloxacin N-sulfate is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .

Transport and Distribution

Moxifloxacin N-sulfate, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .

Subcellular Localization

Given its distribution in various body tissues, it is likely that it is present in various cell types .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Moxifloxacin N-Sulfate (sodium salt) involves the sulfation of moxifloxacin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Moxifloxacin N-Sulfate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

反応の種類

モキシフロキサシン N-スルフェート (ナトリウム塩) は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

科学研究における用途

モキシフロキサシン N-スルフェート (ナトリウム塩) は、いくつかの科学研究用途を持っています。

生物活性

Moxifloxacin N-sulfate is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. This article delves into the biological activity of moxifloxacin N-sulfate, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and relevant case studies.

Overview of Moxifloxacin

Moxifloxacin is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily due to the inhibition of bacterial topoisomerases II and IV, enzymes critical for DNA replication and repair . Moxifloxacin N-sulfate, as a metabolite, retains some of these properties while exhibiting unique pharmacokinetic characteristics.

Pharmacokinetics

Moxifloxacin is metabolized predominantly through glucuronide and sulfate conjugation, with the sulfate conjugate (M1) accounting for approximately 38% of the administered dose. The pharmacokinetics of moxifloxacin N-sulfate indicate that it has lower plasma concentrations compared to the parent compound but may still exert significant biological effects due to its active form in tissues .

Parameter Moxifloxacin Moxifloxacin N-sulfate
Bioavailability~90%Lower than parent compound
Peak Plasma Concentration (Cmax)2.5-4.0 mg/L<10% of moxifloxacin
Half-life12 hoursExtended due to conjugation

Moxifloxacin N-sulfate acts by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to moxifloxacin. However, its interaction with the bacterial cell wall may differ slightly due to structural changes in the sulfate group. This alteration can enhance tissue penetration and retention in certain infections .

Biological Activity Against Pathogens

Moxifloxacin N-sulfate demonstrates significant activity against various pathogens:

  • Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli and Klebsiella pneumoniae, although slightly less effective than moxifloxacin itself.
  • Anaerobes : Variable activity; effectiveness can depend on specific strains .

Clinical Efficacy

Clinical studies have shown that moxifloxacin N-sulfate is effective in treating respiratory tract infections, skin infections, and intra-abdominal infections. In particular:

  • Respiratory Infections : A study indicated that moxifloxacin achieves bacteriological success rates exceeding 90% in community-acquired pneumonia cases .
  • Skin and Skin Structure Infections (SSSIs) : Moxifloxacin N-sulfate has been shown to be as effective as traditional therapies like cephalexin in treating uncomplicated SSSIs .

Case Studies

  • Ocular Infections : A study involving an ion-paired moxifloxacin nanosuspension eye drop formulation demonstrated that this approach significantly improved intraocular absorption and efficacy against Staphylococcus aureus, outperforming traditional treatments like Vigamox .
  • Tuberculosis Treatment : Research indicated that moxifloxacin induces oxidative stress in Mycobacterium tuberculosis, leading to bacterial death. This suggests potential applications in treating resistant strains of tuberculosis when combined with other agents .
  • Complicated Infections : In a randomized controlled trial comparing moxifloxacin to standard care for complicated SSSIs, results showed comparable efficacy with fewer side effects, highlighting its potential as a first-line treatment option .

特性

IUPAC Name

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMZVFHCRCXNK-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234080-64-9
Record name Moxifloxacin N-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN 1-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moxifloxacin N-sulfate
Reactant of Route 2
Reactant of Route 2
Moxifloxacin N-sulfate
Reactant of Route 3
Moxifloxacin N-sulfate
Reactant of Route 4
Reactant of Route 4
Moxifloxacin N-sulfate
Reactant of Route 5
Reactant of Route 5
Moxifloxacin N-sulfate
Reactant of Route 6
Moxifloxacin N-sulfate
Customer
Q & A

Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?

A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify Moxifloxacin N-sulfate concentrations in rat plasma []. Key features include:

    Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?

    A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of Moxifloxacin N-sulfate in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。